Prima-1 is a small molecule with promising applications in cancer research. Its primary function appears to be the reactivation of the p53 tumor suppressor protein [].
P53 Function and Mutations:
The p53 protein plays a critical role in regulating cell division and preventing uncontrolled cell growth, a hallmark of cancer. When DNA damage occurs, p53 can trigger cell cycle arrest, allowing time for repair, or initiate apoptosis (programmed cell death) if the damage is too severe []. Mutations in the p53 gene are incredibly common in various cancers, rendering them resistant to these cell cycle checkpoints and apoptosis pathways [].
Prima-1's Mechanism:
Prima-1 works by modifying the folded structure of mutated p53, allowing it to regain its tumor suppressor function []. This process, known as MDM2-p53 reactivation, disrupts the interaction between MDM2 (a protein that normally inhibits p53) and mutated p53, enabling p53 to resume its role in cell cycle control and apoptosis [].
Research Applications:
Prima-1's ability to reactivate p53 makes it a potential therapeutic strategy for cancers with p53 mutations. Researchers are currently investigating its use in:
Prima-1, chemically known as 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one, is a low molecular weight compound primarily recognized for its ability to reactivate mutant p53 proteins, which are implicated in various cancers. The compound exhibits significant anti-tumor activity by restoring the transcriptional functions of mutant p53, thereby inducing apoptosis in cancer cells. This mechanism positions Prima-1 as a promising candidate for cancer therapy targeting p53 mutations, which are prevalent in many tumor types .
The primary chemical reaction involving Prima-1 is its conversion into reactive derivatives that covalently bind to thiol groups in the core domain of mutant p53 proteins. This covalent modification is crucial for restoring the protein's function and promoting apoptosis in affected cells. Specifically, Prima-1 forms Michael adducts with the thiol groups, leading to structural changes that enable mutant p53 to regain its tumor-suppressive activity .
Prima-1 has demonstrated notable biological activity in various studies:
The synthesis of Prima-1 involves several steps:
Prima-1 is primarily investigated for its applications in oncology:
Several compounds share similarities with Prima-1, particularly regarding their mechanisms of action on mutant p53 proteins:
| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |
|---|---|---|---|
| Eprenetapopt | C10H17NO3 | Reactivates mutant p53; induces apoptosis | Methylated derivative of Prima-1 |
| APR-246 | 2-(4-(Trifluoromethyl)phenyl)-4-methylthiazole | Reactivates mutant p53; promotes apoptosis | Known for broader spectrum against various mutations |
| STIMA-1 | Not specified | Targets mutant p53; induces cell death | Focused on specific cancer types |
Prima-1 stands out due to its unique bicyclic structure and specific reactivity towards thiol groups in mutant p53, which distinguishes it from other compounds targeting similar pathways .
Prima-1 demonstrates remarkable selectivity in inducing apoptosis in neoplastic cells, with the mechanism varying depending on p53 status and cell type. In mutant p53-expressing cancer cells, Prima-1 exhibits pronounced pro-apoptotic activity with concentration-dependent effects [3] [4].
Selective Apoptosis in p53 Mutant Cells
The compound shows preferential cytotoxicity toward cells harboring mutant p53 proteins compared to wild-type p53 cells. In colorectal cancer cell lines, Prima-1 induced significantly higher apoptosis rates in mutant p53 cell lines (DLD-1 and SW480) compared to wild-type p53 lines (LOVO and HCT116), with average apoptosis rates of 68% versus 13% respectively after 16 hours of exposure to 100 μM Prima-1 [3]. This selectivity extends to premalignant cells, as demonstrated in colorectal adenoma cell lines RG/C2 and BR/C1, which showed comparable sensitivity to malignant cells with mutant p53 [3].
Caspase-Dependent Apoptotic Pathways
Prima-1 activates multiple apoptotic pathways through caspase cascade activation. In neuroblastoma cell lines, Prima-1 treatment resulted in significant activation of caspase-3 and caspase-7, with cells accumulating in the sub-G1 phase indicating apoptotic cell death [5]. The compound triggers mitochondria-mediated apoptosis through activation of caspase-2, leading to subsequent cytochrome c release and downstream activation of caspase-9 and caspase-3 [6]. In acute promyelocytic leukemia NB4 cells, Prima-1 induced caspase-mediated apoptosis with activation of caspase-9, caspase-7, and PARP cleavage [7].
Mitochondrial Membrane Disruption
Prima-1 treatment causes significant disruption of mitochondrial membrane potential, a hallmark of early apoptotic events. In bladder cancer cell lines, Prima-1 exposure led to mitochondrial membrane potential collapse similar to that observed with DNA damage-inducing agents [4] [8]. This mitochondrial dysfunction coincides with cytochrome c release and contributes to the apoptotic cascade [6].
p53-Independent Apoptotic Mechanisms
Contrary to its initial characterization, Prima-1 can induce apoptosis independent of p53 status in certain cancer types. Multiple myeloma cell lines lacking p53 expression (JJN3 and KMS11) demonstrated the highest sensitivity to Prima-1, with IC50 values significantly lower than those expressing mutant or wild-type p53 [9]. In these p53-null cells, Prima-1 achieved 90% and 85% cell death respectively at 50 μM concentration within 24 hours [9].
Transcriptional Target Activation
Prima-1 restores transcriptional activity to mutant p53, leading to upregulation of pro-apoptotic genes. In breast cancer cells with mutant p53, chromatin immunoprecipitation assays demonstrated that Prima-1 restored p53 DNA binding activity to promoters of pro-apoptotic genes including Bax and PUMA [10]. This restoration of transcriptional function correlates with increased protein expression of these apoptotic mediators [4] [10].
Prima-1 treatment results in distinct cell cycle perturbations that vary depending on cellular context and p53 status, with predominant effects observed in the G2/M transition phase.
G2/M Phase Arrest Mechanisms
The primary cell cycle effect of Prima-1 involves arrest at the G2/M checkpoint. In mutant p53-expressing cell lines, Prima-1 treatment induced substantial G2/M arrest, with cells accumulating with G2/M DNA content [3] [11]. Flow cytometric analysis of H1299 cells expressing temperature-sensitive mutant p53 showed that Prima-1 treatment at the restrictive temperature (37°C, mutant conformation) resulted in 55% of cells arrested in G2/M phase within 24 hours, compared to only 25% at the permissive temperature (32.5°C, wild-type conformation) [11].
p53 Target Gene Expression in Cell Cycle Control
Prima-1-induced G2 arrest correlates with increased expression of p53 target genes involved in cell cycle regulation. In mutant p53-expressing cells, Prima-1 treatment significantly upregulated p21 and GADD45 protein levels [3] [11]. In DLD-1 colon cancer cells, p21 expression increased 2.8-fold and GADD45 expression increased 2.1-fold following Prima-1 treatment [11]. These cell cycle checkpoint proteins are direct transcriptional targets of functional p53 and mediate growth arrest.
DNA Damage Response Activation
Prima-1 treatment activates DNA damage response pathways that contribute to cell cycle arrest. In Saos-2 p53-null cells transfected with Prima-1-modified mutant p53 proteins, extensive DNA fragmentation was observed along with G2/M arrest [11]. The compound induces phosphorylation of p53 at Ser-15, a post-translational modification associated with DNA damage response activation [10].
Cell Type-Specific Arrest Patterns
Different cancer cell types exhibit varying cell cycle responses to Prima-1. While most solid tumor cell lines demonstrate G2/M arrest, some hematological malignancies show distinct patterns. In neuroblastoma cell lines, Prima-1 treatment resulted in significant sub-G1 accumulation rather than specific phase arrest, indicating rapid progression to apoptosis [5]. Acute promyelocytic leukemia NB4 cells showed S-phase arrest rather than G2/M arrest [12].
Checkpoint Protein Modulation
Prima-1 affects multiple cell cycle checkpoint proteins beyond p53 targets. In bladder cancer cells, the compound increased expression of 14-3-3σ protein, which plays a role in G2/M checkpoint control [8]. The treatment also affects cyclins and cyclin-dependent kinases, with some studies reporting modulation of cyclin B and CDK1 activity [11].
Prima-1 and its methylated derivative Prima-1Met induce autophagy through multiple signaling cascades, representing an important mechanism of action independent of p53 status.
mTOR/AMPK-ULK1-Vps34 Signaling Cascade
Prima-1Met activates autophagy through the classical mTOR/AMPK-ULK1-Vps34 signaling pathway. In colorectal cancer cell lines, Prima-1Met treatment resulted in mTOR pathway inhibition, leading to ULK1 complex activation through increased phosphorylation [13] [14]. This activation subsequently promotes Vps34 complex formation, which is essential for autophagosome nucleation. The treatment increased LC3-II levels across multiple colorectal cancer cell lines regardless of p53 status, with fold increases ranging from 1.8-fold in DLD-1 cells to 3.2-fold in RKO cells [13].
Autophagic Vesicle Formation and Maturation
Prima-1Met not only promotes autophagic vesicle formation but also enhances their fusion with lysosomes and subsequent degradation. Transmission electron microscopy analysis revealed increased numbers of autolysosomes and autophagosomes in Prima-1Met-treated RKO and HCT15 cells [13]. Acridine orange staining demonstrated stronger red fluorescence in treated cells, indicating enhanced acidic vesicular organelles within autolysosomes and lysosomes [13].
p62/SQSTM1 Degradation
Prima-1 treatment leads to significant degradation of p62 (SQSTM1), a key autophagy substrate and cargo receptor. In colorectal cancer cells, Prima-1Met induced substantial decreases in p62 protein levels across multiple cell lines including HCT116, RKO, DLD-1, SW480, and SW620 [13]. This p62 degradation indicates functional autophagy flux rather than merely autophagosome accumulation.
LC3 Processing and Autophagosome Markers
The compound significantly enhances conversion of LC3-I to its lipidated form LC3-II, which is incorporated into autophagosome membranes. Western blot analysis demonstrated increased LC3-II expression in multiple cancer cell lines following Prima-1 treatment [13] [15]. In breast cancer cell lines, Prima-1 induced LC3 puncta formation, indicating autophagosome formation [16].
p53-Independent Autophagy Induction
Autophagy activation by Prima-1 occurs independent of p53 status. In colorectal cancer studies, both p53 wild-type (HCT116 wt) and p53 knockout (HCT116 ko) cells demonstrated similar autophagy induction, with LC3-II increases of 2.5-fold and 2.8-fold respectively [13]. This p53-independence suggests that autophagy represents a parallel mechanism to p53 reactivation in Prima-1's anti-cancer effects.
Beclin-1 Independent Mechanisms
Unlike starvation-induced autophagy, Prima-1-induced autophagy may proceed through Beclin-1-independent pathways. Studies suggest that the autophagy induced by Prima-1 depends on ATG5, ATG7, and ATG10 but may not require Beclin-1, similar to certain neurotoxin-induced autophagy pathways [17]. This represents a distinct autophagy mechanism that bypasses traditional Bcl-2/Beclin-1 regulation.
Prima-1 treatment induces significant oxidative stress in cancer cells through multiple mechanisms involving reactive oxygen species generation and antioxidant system disruption.
Reactive Oxygen Species Induction
Prima-1 treatment results in marked increases in intracellular reactive oxygen species across diverse cancer cell types. In epithelial ovarian cancer cell lines, Prima-1Met treatment increased ROS levels 4.2-fold in TOV21G cells and 3.8-fold in A2780 cells within 6 hours of exposure [18] [19]. Multiple myeloma cell lines showed even more pronounced ROS generation, with 3.9-fold and 4.5-fold increases in JJN3 and KMS11 cells respectively [20] [21]. The most dramatic ROS induction was observed in A549 lung cancer cells, where Prima-1 treatment caused a 6.2-fold increase in ROS levels within 6 hours [22].
Glutathione Depletion Mechanisms
Prima-1 significantly depletes cellular glutathione content, compromising the primary antioxidant defense system. In multiple myeloma cell lines, Prima-1Met treatment caused 80-85% depletion of glutathione within 6-8 hours [20] [21]. Ovarian cancer cells showed 60-65% glutathione depletion within 12 hours of treatment [19]. The depletion of glutathione appears to be a critical mechanism, as supplementation with glutathione precursors or synthesis enhancers can partially rescue cells from Prima-1-induced toxicity.
Thioredoxin Reductase Inhibition
Prima-1 directly interferes with the thioredoxin reductase enzyme system, contributing to oxidative stress generation. The compound's mechanism involves formation of reactive metabolites that can covalently modify thiol groups in the thioredoxin reductase active site [20]. This inhibition compromises cellular antioxidant capacity and contributes to the pro-oxidant effects of Prima-1.
Antioxidant Enzyme Suppression
Prima-1 treatment affects expression and activity of multiple antioxidant enzymes. In ovarian cancer cells, RNA expression analysis revealed significant downregulation of peroxiredoxin 3 (Prx3) and glutathione peroxidase-1 (GPx-1) [19] [23]. In lung cancer cells, Prima-1 decreased expression of GLUT1 and ALDH1A1, proteins involved in antioxidant defense through the pentose phosphate pathway and aldehyde detoxification respectively [22].
Compensatory Stress Response Gene Activation
Despite overall pro-oxidant effects, Prima-1 treatment can induce compensatory upregulation of certain stress response genes. In acute myeloid leukemia cells, Prima-1 treatment led to significant upregulation of heme oxygenase-1 (HMOX1), a key regulator of cellular response to oxidative stress [24]. The genes SLC7A11 and RIT1, which are involved in cysteine transport and cellular stress responses, were also upregulated as part of the adaptive response to oxidative stress [24].
N-Acetylcysteine Rescue Effects
The critical role of oxidative stress in Prima-1's mechanism is demonstrated by the protective effects of antioxidants. N-acetylcysteine (NAC), a glutathione precursor and ROS scavenger, provides complete rescue from Prima-1-induced cytotoxicity in multiple cancer cell types including ovarian cancer, multiple myeloma, and lung cancer cells [20] [19] [22]. This rescue effect confirms that oxidative stress is a primary mechanism of Prima-1's anti-cancer activity.
Synergistic Effects with Oxidative Stress Modulators
Prima-1 shows dramatic synergistic effects when combined with agents that further compromise antioxidant defenses. L-buthionine sulfoximine (BSO), an irreversible inhibitor of glutathione synthesis, synergizes powerfully with Prima-1 across multiple cancer types [20] [21]. This synergy suggests that cancer cells with inherently compromised antioxidant systems may be particularly vulnerable to Prima-1 treatment.
Irritant;Health Hazard